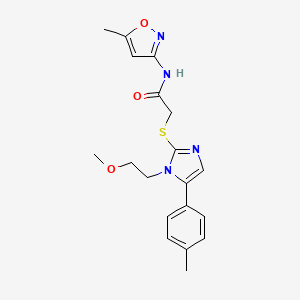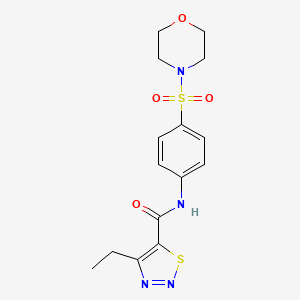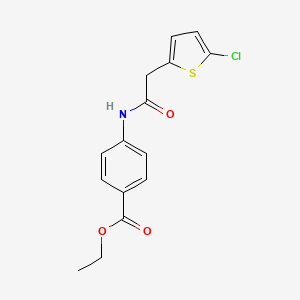
5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) which is substituted with a chlorine atom and a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry reactions. For example, a compound with a similar structure was synthesized using the prodrug approach, and it was obtained in 85% yield . The synthesis of such compounds often involves reactions like the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.科学的研究の応用
Anticancer Potential
Research on novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine demonstrated significant in vitro anticancer activity against various human cancer cell lines, including HeLa, Caco-2, and HepG2. These compounds exhibited cytotoxicity, with certain derivatives showing higher effectiveness than the standard 5-fluorouracil in specific cell lines (Vinayak, Sudha, & Lalita, 2017).
Antimicrobial Properties
A series of 1,3,4-oxadiazole derivatives demonstrated notable antimicrobial properties. These compounds, especially those with multiple fluorine atoms, exhibited high potency against a range of bacterial and fungal strains. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness (Parikh & Joshi, 2014).
Anti-Inflammatory and Analgesic Agents
Certain azole derivatives of aryl acetic acid, including compounds with 1,3,4-oxadiazol-2-amine structures, showed promising anti-inflammatory and analgesic activities in vivo. Some of these compounds were found to be more potent than the standard drug ibuprofen (Amir, Saifullah, & Akhter, 2011).
Electrochemical and Optical Applications
New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were developed, showcasing high thermal stability and unique optical properties. These polymers, soluble in various organic solvents, demonstrated potential for applications in electrochromic devices due to their specific optoelectronic characteristics (Hamciuc, Hamciuc, & Brumǎ, 2005).
Herbicidal Activity
Some 1,3,4-oxadiazole derivatives with a chloro-fluorophenoxy pyridine structure displayed significant herbicidal activity against various graminaceous plants. These compounds were effective at moderate levels without causing crop injury, suggesting their utility in agricultural applications (Tajik & Dadras, 2011).
Antioxidant and Anti-Inflammatory Activities
Derivatives of 1,3,4-oxadiazol-2-amine, specifically those with styrylsulfonyl groups, demonstrated significant antioxidant and anti-inflammatory activities. Some compounds outperformed standard antioxidants like Ascorbic acid, indicating their potential in medicinal chemistry (Sravya et al., 2019).
特性
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3O/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYIIRZEKFZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C(O2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016763-54-4 |
Source


|
| Record name | 5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide](/img/structure/B2876156.png)
![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2876158.png)

![1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2876160.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)
![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)
